molecular formula C21H18FN5O5 B6421193 9-(4-fluorophenyl)-8-oxo-2-(3,4,5-trimethoxyphenyl)-8,9-dihydro-7H-purine-6-carboxamide CAS No. 869069-08-9

9-(4-fluorophenyl)-8-oxo-2-(3,4,5-trimethoxyphenyl)-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B6421193
CAS No.: 869069-08-9
M. Wt: 439.4 g/mol
InChI Key: YCHPWPFXKBFEDE-UHFFFAOYSA-N
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Description

This compound belongs to a class of purine-6-carboxamide derivatives, which are synthesized via multi-step reactions involving substituted phenyl groups. Its structure features a 2-(3,4,5-trimethoxyphenyl) substituent and a 9-(4-fluorophenyl) group, both of which influence its electronic and steric properties (see Table 1 for analogs) . The trimethoxyphenyl moiety is known for enhancing solubility and binding affinity in medicinal chemistry, while the 4-fluorophenyl group contributes to metabolic stability . The synthesis of such derivatives often involves condensation of thiourea intermediates with aldehydes or alkylation reactions, as described in Scheme 3 of Huang et al. .

Properties

IUPAC Name

9-(4-fluorophenyl)-8-oxo-2-(3,4,5-trimethoxyphenyl)-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O5/c1-30-13-8-10(9-14(31-2)17(13)32-3)19-24-15(18(23)28)16-20(26-19)27(21(29)25-16)12-6-4-11(22)5-7-12/h4-9H,1-3H3,(H2,23,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHPWPFXKBFEDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Features of Purine-6-Carboxamide Derivatives

Compound Name (CAS/Identifier) Substituent at Position 2 Substituent at Position 9 Key Properties/Applications References
Target Compound (Not Specified) 3,4,5-Trimethoxyphenyl 4-Fluorophenyl High synthetic feasibility
2-(3-Bromophenyl)-9-(4-tert-Butylphenyl) (Cas N/A) 3-Bromophenyl 4-(tert-Butyl)phenyl Potential halogen interactions in binding
2-(3-Hydroxyphenyl)-9-(3-Methoxyphenyl) (1022155-73-2) 3-Hydroxyphenyl 3-Methoxyphenyl Enhanced polarity due to -OH group
2-(4-Ethoxyphenyl)-9-(2-Methoxyphenyl) (869069-21-6) 4-Ethoxyphenyl 2-Methoxyphenyl High purity and scalability in synthesis
2-Methyl-9-(4-Methylphenyl) (64440-99-9) Methyl 4-Methylphenyl Simplified structure for mechanistic studies
2-(Thiophen-2-yl)-9-(2-Methoxyphenyl) (Cas N/A) Thiophen-2-yl 2-Methoxyphenyl Heterocyclic substitution for diversity
2-(Pyridin-4-yl)-9-(2-Ethoxyphenyl) (941974-03-4) Pyridin-4-yl 2-Ethoxyphenyl Nitrogen-rich scaffold for coordination

Key Observations:

Substituent Diversity at Position 2: The 3,4,5-trimethoxyphenyl group in the target compound provides electron-donating methoxy groups, which may enhance π-π stacking interactions in biological targets compared to simpler substituents like methyl or bromophenyl .

Substituent Effects at Position 9 :

  • The 4-fluorophenyl group in the target compound offers metabolic resistance compared to bulkier groups like 4-tert-butylphenyl, which may increase lipophilicity but reduce bioavailability .
  • Methoxy and ethoxy groups (e.g., in 869069-21-6) balance hydrophobicity and hydrogen-bonding capacity, critical for optimizing pharmacokinetics .

Synthetic Accessibility :

  • Ethyl aroylacetates with 3,4,5-trimethoxyphenyl or 4-fluorophenyl substituents are commercially available (Aldrich), streamlining synthesis .
  • S-Alkylation reactions (e.g., with iodomethane) are reliable for introducing methylthio or methoxy groups, as demonstrated in Scheme 2 of Huang et al. .

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